Meta-vs-Para Regioisomeric Lipophilicity Differential (LogP 2.90 vs 2.0)
The meta-ethylphenyl substitution yields a calculated LogP of 2.90 for the free base [1]. In contrast, the para-regioisomer (1-(4-ethylphenyl)cyclopropan-1-amine, CAS 1249179-57-4) exhibits an XLogP3 of 2.0 [2]. This 0.90 log-unit difference represents an approximately 8-fold higher octanol/water partition for the meta-ethyl derivative, indicating substantially greater membrane permeability potential while remaining within acceptable drug-like lipophilicity range (LogP <5).
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.90 (free base) |
| Comparator Or Baseline | 1-(4-Ethylphenyl)cyclopropan-1-amine; XLogP3 = 2.0 |
| Quantified Difference | ΔLogP = +0.90 (meta-ethyl more lipophilic by ~8-fold partition) |
| Conditions | Computational prediction; XLogP3 algorithm for comparator; standard LogP calculation for target compound |
Why This Matters
A 0.90 LogP difference directly impacts passive membrane permeability predictions in SAR optimization, making the meta-ethyl analog the preferred choice when enhanced cell permeability is desired without introducing halogen atoms that may confound off-target activity profiles.
- [1] Molbase. (n.d.). Cyclopropanamine, 1-(3-ethylphenyl)-, CAS 597563-18-3. https://mip.molbase.cn/baike/542804 View Source
- [2] ChemCD. (n.d.). 1-(4-Ethylphenyl)cyclopropan-1-amine, CAS 1249179-57-4. http://cn.chemcd.com/wiki/1249179-57-4.html View Source
